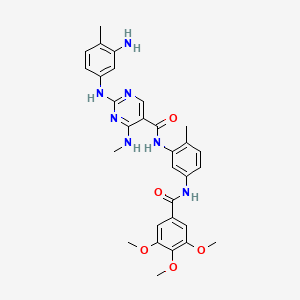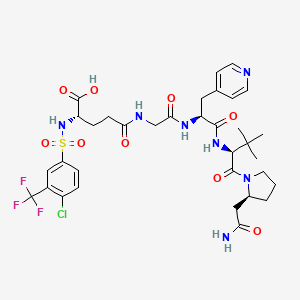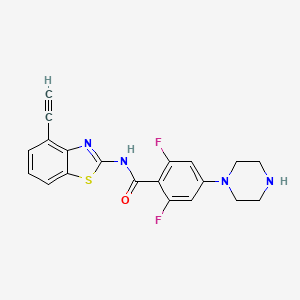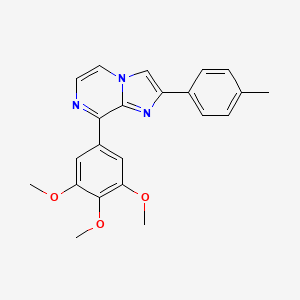![molecular formula C11H8ClFN2OS B10861678 2-chloro-N-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10861678.png)
2-chloro-N-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY 1892005 is a small molecule that acts as a modulator of the p53 protein. It specifically targets p53 condensates without causing reactivation of mutant p53. This compound is primarily used in scientific research to study diseases associated with misfolded p53 protein, such as certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAY 1892005 involves several steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound has a molecular formula of C11H8ClFN2OS and a molecular weight of 270.71 g/mol .
Industrial Production Methods
Industrial production methods for BAY 1892005 are not publicly available. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency. The compound is available in various quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
BAY 1892005 undergoes various chemical reactions, including:
Reduction: Reduction reactions can also occur, leading to different derivatives of the compound.
Substitution: BAY 1892005 can undergo substitution reactions, particularly involving its functional groups
Common Reagents and Conditions
Common reagents used in the reactions of BAY 1892005 include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products
The major products formed from the reactions of BAY 1892005 depend on the type of reaction and the reagents used. Detailed information on these products is not publicly available .
Scientific Research Applications
BAY 1892005 has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of p53 protein modulators.
Biology: Employed in research on the biological functions of p53 protein and its role in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases associated with misfolded p53 protein, such as certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting p53 protein
Mechanism of Action
BAY 1892005 exerts its effects by modulating the p53 protein. It binds covalently to mutant forms of p53, such as p53R175H and p53Y220C, and stabilizes both wild-type and mutant p53 proteins. This modulation affects the condensation and nuclear accumulation of p53, thereby influencing its activity in cellular processes .
Comparison with Similar Compounds
Similar Compounds
BAY 249716: Another aminothiazole compound that targets p53 condensates.
CBL0137 hydrochloride: A compound that modulates p53 activity.
Phenoxodiol: A compound with similar biological activity targeting p53
Uniqueness
BAY 1892005 is unique in its ability to modulate p53 condensates without causing reactivation of mutant p53. This property makes it particularly valuable for studying diseases associated with misfolded p53 protein and developing targeted therapies .
Properties
Molecular Formula |
C11H8ClFN2OS |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
2-chloro-N-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H8ClFN2OS/c12-5-10(16)15-11-14-9(6-17-11)7-3-1-2-4-8(7)13/h1-4,6H,5H2,(H,14,15,16) |
InChI Key |
JYANOVDYYBXVNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B10861634.png)


![N'-[4-(trifluoromethyl)phenyl]isoquinoline-3-carbohydrazide](/img/structure/B10861639.png)

![(1R,4R)-N-(3,4-difluorophenyl)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10861645.png)





![[(2R,3R,4S,5R,6R)-4,5-dibenzoyloxy-6-[2-decyl-2-[[(2R,3R,4S,5R,6R)-3,4-dibenzoyloxy-6-(benzoyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-3-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl benzoate](/img/structure/B10861675.png)
